molecular formula C14H17ClN2O5 B3980806 methyl N-(2-chloro-5-nitrobenzoyl)leucinate

methyl N-(2-chloro-5-nitrobenzoyl)leucinate

Cat. No. B3980806
M. Wt: 328.75 g/mol
InChI Key: GXCIPISFQFCFNB-UHFFFAOYSA-N
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Description

Methyl N-(2-chloro-5-nitrobenzoyl)leucinate (MNBL) is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. MNBL is a leucine derivative that has been synthesized through a specific method, and has been shown to have various biochemical and physiological effects. In

Scientific Research Applications

Methyl N-(2-chloro-5-nitrobenzoyl)leucinate has been used in various scientific research applications, particularly in the field of neuroscience. This compound has been shown to be a useful tool for studying the function of ion channels in neurons. Specifically, this compound has been used to study the function of the transient receptor potential vanilloid 1 (TRPV1) channel, which is involved in pain sensation. This compound has also been used to study the function of the acid-sensing ion channel 1a (ASIC1a), which is involved in various physiological processes such as learning and memory.

Mechanism of Action

The mechanism of action of methyl N-(2-chloro-5-nitrobenzoyl)leucinate involves its interaction with specific ion channels in neurons. This compound binds to the extracellular domain of TRPV1 and ASIC1a channels, causing a conformational change that leads to channel activation. The activation of these channels leads to the influx of cations such as calcium and sodium into the cell, which can trigger various physiological responses.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. This compound has been shown to activate TRPV1 and ASIC1a channels, leading to the influx of calcium and sodium into neurons. This influx of cations can trigger various physiological responses such as pain sensation, learning and memory, and synaptic plasticity. This compound has also been shown to have antioxidant properties, which can protect neurons from oxidative stress.

Advantages and Limitations for Lab Experiments

Methyl N-(2-chloro-5-nitrobenzoyl)leucinate has several advantages for lab experiments. This compound is a specific tool for studying the function of TRPV1 and ASIC1a channels, which are involved in various physiological processes. This compound is also a useful tool for studying the function of ion channels in neurons, which can provide insights into the mechanisms underlying various neurological disorders. However, this compound has some limitations for lab experiments. This compound is a relatively new compound, and its effects on other ion channels and physiological processes are not well understood. This compound is also a toxic compound, and caution should be taken when handling and using this compound in lab experiments.

Future Directions

There are several future directions for research on methyl N-(2-chloro-5-nitrobenzoyl)leucinate. One direction is to study the effects of this compound on other ion channels and physiological processes. Another direction is to develop new derivatives of this compound that have improved specificity and reduced toxicity. Finally, this compound can be used as a tool for developing new treatments for various neurological disorders, such as chronic pain and Alzheimer's disease.
Conclusion:
In conclusion, this compound is a leucine derivative that has potential applications in scientific research. This compound has been synthesized through a specific method, and has been shown to have various biochemical and physiological effects. This compound has been used as a tool for studying the function of TRPV1 and ASIC1a channels, and has potential applications for developing new treatments for various neurological disorders. However, caution should be taken when handling and using this compound in lab experiments. Future research on this compound can provide insights into the mechanisms underlying various physiological processes and neurological disorders.

properties

IUPAC Name

methyl 2-[(2-chloro-5-nitrobenzoyl)amino]-4-methylpentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN2O5/c1-8(2)6-12(14(19)22-3)16-13(18)10-7-9(17(20)21)4-5-11(10)15/h4-5,7-8,12H,6H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXCIPISFQFCFNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)OC)NC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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